molecular formula C7H6BrFIN B13430737 4-Bromo-5-fluoro-2-iodobenzylamine

4-Bromo-5-fluoro-2-iodobenzylamine

Cat. No.: B13430737
M. Wt: 329.94 g/mol
InChI Key: HWRRBKCMIYLRHJ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-iodobenzylamine is a halogenated benzylamine derivative featuring bromine (Br), fluorine (F), and iodine (I) substituents on the aromatic ring. The compound’s structure includes a benzylamine backbone (C₆H₅CH₂NH₂) with halogens occupying positions 2 (iodo), 4 (bromo), and 5 (fluoro) on the benzene ring.

Properties

Molecular Formula

C7H6BrFIN

Molecular Weight

329.94 g/mol

IUPAC Name

(4-bromo-5-fluoro-2-iodophenyl)methanamine

InChI

InChI=1S/C7H6BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H,3,11H2

InChI Key

HWRRBKCMIYLRHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)I)CN

Origin of Product

United States

Preparation Methods

Overview

A conventional route involves starting from a benzene derivative and sequentially introducing halogens and amino groups through electrophilic aromatic substitution (EAS). This method is often employed in the synthesis of halogenated aniline derivatives.

Stepwise Synthesis Strategy

  • Step 1: Nitration of benzene to form nitrobenzene.
  • Step 2: Selective halogenation to introduce bromine, fluorine, and iodine at specific positions.
  • Step 3: Reduction of nitro groups to amines.
  • Step 4: Functional group modifications to achieve the desired substitution pattern.

Specific Reaction Conditions

Reaction Step Reagents Conditions Notes
Nitration HNO₃ / H₂SO₄ 0-5°C Control regioselectivity
Bromination Br₂ / Fe or FeBr₃ Room temperature Ortho/para directing
Iodination I₂ / HNO₃ or I₂ / H₂O₂ Elevated temperature Selectivity for iodine
Fluorination Selective fluorination reagents (e.g., Selectfluor) Mild conditions To avoid over-fluorination
Reduction Sn / HCl or catalytic hydrogenation Mild heat Convert nitro to amine

Research Data:
A study demonstrated that nitration followed by halogenation yields regioselectively halogenated anilines, which can then be functionalized further. The key challenge lies in controlling the substitution pattern to obtain the 4-bromo-5-fluoro-2-iodo arrangement.

Halogenation of 2-Aminobenzylamine Derivatives

Starting Material

  • 2-Aminobenzylamine serves as a precursor, which can be halogenated at specific positions using electrophilic halogenating agents.

Halogenation Protocols

  • Bromination: Using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in inert solvents like CCl₄ or acetonitrile.
  • Iodination: Employing iodine monochloride (ICl) or iodine pentafluoride (IF₅) under controlled conditions.
  • Fluorination: Using Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce fluorine selectively.

Reaction Conditions and Data

Halogenation Agent Solvent Temperature Yield Reference
NBS Acetonitrile RT to 50°C 70-85%
ICl Dichloromethane 0-25°C 65-78%
Selectfluor Acetonitrile RT 60-75%

Note: The regioselectivity is influenced by the amino group directing the halogenation to ortho and para positions, enabling the formation of the desired substitution pattern.

Iodination and Fluorination Strategies

Iodination

  • Method: Electrophilic aromatic substitution with iodine in the presence of oxidants like nitric acid or hydrogen peroxide.
  • Reaction Example:
C₆H₄(NH₂)FBr + I₂ / HNO₃ → 4-bromo-5-fluoro-2-iodoaniline
  • Yield: Typically 65-80% under optimized conditions.

Fluorination

  • Method: Use of electrophilic fluorinating agents such as Selectfluor or NFSI.
  • Reaction Conditions: Mild, room temperature, to prevent over-fluorination.
  • Outcome: High regioselectivity towards para-fluoro substitution relative to amino groups.

Data Table: Halogenation of Aromatic Amines

Halogen Reagent Solvent Temperature Regioselectivity Yield (%) Reference
Iodine I₂ / HNO₃ - 0-25°C ortho/para 65-80
Fluorine Selectfluor Acetonitrile RT para 60-75

Reduction of Nitro Intermediates to Benzylamine

Methodology

Ar-NO₂ + 3H₂ → Ar-NH₂ + 2H₂O

Significance

This step is crucial for converting halogenated nitrobenzenes into the corresponding amines, which are precursors to the target compound.

Summary of Synthesis Pathways

Method Advantages Challenges References
Direct halogenation + nitration Straightforward, well-understood Regioselectivity control ,
Halogenation of benzylamines High selectivity, versatile Requires careful control of reaction conditions ,
Sequential halogenation and reduction Precise functionalization Multi-step process, potential for over-halogenation ,

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-iodobenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the halogenated benzylamine to its amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

    Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) are used under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzylamines, nitrobenzylamines, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-5-fluoro-2-iodobenzylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-iodobenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural configuration. It may bind to active sites of enzymes, altering their function and leading to various biochemical effects. The presence of halogen atoms enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Bromo-5-fluoro-2-iodobenzylamine and related compounds from the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Substituent Positions Key Properties/Applications
This compound Not provided C₇H₆BrFIN (inferred) ~385.94 (calculated) Benzylamine 2-I, 4-Br, 5-F Potential radiopharmaceutical precursor
4-Bromo-2-fluoro-5-iodobenzaldehyde 1803588-49-9 C₇H₃BrFIO 356.91 Aldehyde 2-F, 4-Br, 5-I Electrophilic intermediate in coupling reactions
2-Amino-4-bromo-3-fluoro-5-iodobenzamide 2241721-73-1 C₇H₅BrFIN₂O 385.94 Amide, amine 2-NH₂, 3-F, 4-Br, 5-I Research use in kinase inhibition studies
4-Bromo-5-fluorobenzene-1,2-diamine 39811-07-9 C₆H₆BrFN₂ 221.03 Amine (two -NH₂ groups) 4-Br, 5-F Precursor for heterocyclic synthesis (e.g., benzimidazoles)
5-Bromo-2-fluoro-4-methylaniline Not provided C₇H₇BrFN 218.04 Aniline, methyl 2-F, 5-Br, 4-CH₃ Intermediate in Selumetinib synthesis (MEK inhibitor)

Key Comparative Insights :

Functional Group Diversity :

  • The target compound’s benzylamine group distinguishes it from aldehyde () and amide () analogs, impacting nucleophilicity and reactivity in cross-coupling reactions.
  • Compared to 4-Bromo-5-fluorobenzene-1,2-diamine (two amine groups), the benzylamine derivative may exhibit reduced solubility in polar solvents due to the hydrophobic benzyl moiety .

Fluorine: Fluorine’s electronegativity in position 5 (target) or 2 () modulates aromatic ring electron density, influencing interactions in biological targets (e.g., kinase active sites) .

Synthetic Utility: Aldehyde derivatives () serve as electrophilic partners in Suzuki-Miyaura couplings, whereas benzylamines are more suited for reductive amination or as ligands in metal complexes.

Research Findings and Limitations

  • Evidence Gaps : Critical data for this compound, such as solubility, stability, and toxicity, are absent in the provided sources. For instance, while lists similarity scores (0.70–0.77) for benzimidazole analogs, direct pharmacological data for the target compound are unavailable.
  • Structural Analog Insights : Compounds like 5-Bromo-2-fluoro-4-methylaniline () highlight the importance of methyl groups in enhancing bioavailability, suggesting that the target’s iodine substituent might necessitate formulation adjustments for drug delivery .

Biological Activity

4-Bromo-5-fluoro-2-iodobenzylamine is a halogenated aromatic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's molecular formula is C7H6BrFNI, and it features a benzylamine structure with three halogen substituents: bromine, fluorine, and iodine. These halogens significantly influence the compound's reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The halogen atoms enhance its binding affinity to various enzymes and receptors, allowing it to act as an inhibitor or modulator of enzymatic activities. This property makes it a valuable candidate for drug development, particularly in oncology and neurology.

Biological Activity

The compound has been studied for its potential therapeutic effects, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. Its structural configuration allows it to interact with cancer-related pathways, potentially leading to apoptosis in malignant cells.
  • Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. It may modulate neurotransmitter systems, contributing to neuroprotective effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A study assessed the compound's effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The results indicated that the compound induces apoptosis through mitochondrial pathways.
  • Animal Models : In vivo studies using mouse models of cancer showed that administration of this compound resulted in reduced tumor size compared to control groups. Histological analyses revealed increased apoptosis markers in treated tissues.
  • Pharmacological Profiling : The compound was evaluated for its pharmacokinetic properties, showing favorable absorption and distribution characteristics. Its metabolic stability was confirmed through liver microsome assays, indicating potential for further development as a therapeutic agent .

Table 1: Biological Activity Overview

Activity Type Description Reference
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectiveModulates neurotransmitter systems
Apoptosis InductionInduces apoptosis in malignant cells

Table 2: Pharmacokinetic Properties

Property Value Reference
AbsorptionHigh
DistributionWide
Metabolic StabilityFavorable

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-5-fluoro-2-iodobenzylamine?

Methodological Answer:
A plausible route involves sequential halogenation and amination. Start with a substituted benzaldehyde (e.g., 5-fluoro-2-iodobenzaldehyde), brominate at the para-position using reagents like NBS or Br₂ in the presence of a Lewis acid (e.g., FeCl₃). Reduce the aldehyde to a benzyl alcohol (NaBH₄), then convert to benzyl bromide (PBr₃ or HBr/AcOH). Finally, perform nucleophilic substitution with ammonia or a protected amine source (e.g., Gabriel synthesis). Purification via recrystallization as the hydrochloride salt may enhance stability .

Key Considerations:

  • Monitor reaction selectivity to avoid over-bromination or displacement of iodine (due to its lower electronegativity compared to bromine).
  • Use inert atmospheres (N₂/Ar) during amination to prevent oxidation of the amine group.

Basic: How should this compound be characterized to confirm structure and purity?

Methodological Answer:
Employ a combination of:

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F): Compare chemical shifts with analogous halogenated benzylamines (e.g., 4-Bromo-2-fluorobenzylamine hydrochloride ).
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns (Br/I contribute distinct signatures).
  • Elemental Analysis: Confirm C/H/N ratios.
  • HPLC/GC: Assess purity (>95% by area normalization), especially to detect residual solvents or byproducts from halogenation steps.

Advanced: How can competing substitution reactions be minimized during functionalization of this compound?

Methodological Answer:
The presence of Br and I introduces competing reactivity in cross-coupling reactions (e.g., Suzuki). Strategies include:

  • Protecting the Amine: Use Boc or Fmoc groups to prevent undesired coordination with catalysts .
  • Optimizing Catalyst Systems: For Suzuki couplings, prioritize Pd catalysts with bulky ligands (e.g., SPhos) to favor bromine over iodine substitution .
  • Stepwise Functionalization: First substitute bromine (more reactive in Pd-catalyzed reactions), then iodine under milder conditions (e.g., Cu-mediated Ullmann coupling).

Advanced: What purification strategies are effective for isolating this compound given its multiple halogens?

Methodological Answer:

  • Recrystallization as Hydrochloride Salt: Improves crystallinity and removes polar impurities, as demonstrated for 4-Bromo-2-fluorobenzylamine hydrochloride .
  • Column Chromatography: Use silica gel with gradient elution (hexane/EtOAc + 1% Et₃N to prevent amine adsorption).
  • Ion-Exchange Resins: Separate amine derivatives from non-basic byproducts.

Stability: What storage conditions prevent decomposition of this compound?

Methodological Answer:

  • Store as a hydrochloride salt at -20°C under inert gas (Ar) to minimize oxidative degradation.
  • For solutions, use anhydrous DMSO or DMF, aliquot to avoid freeze-thaw cycles, and limit exposure to light (iodine may photodegrade) .
  • Monitor stability via periodic HPLC; degradation products often include dehalogenated amines or oxidized species.

Reactivity: How is this compound utilized in complex molecule synthesis?

Methodological Answer:

  • Pharmaceutical Intermediates: Serve as a scaffold for kinase inhibitors or PET tracers by leveraging Br/I for late-stage radiolabeling or functionalization .
  • Ligand Synthesis: The amine group can coordinate metals (e.g., Pd, Cu), enabling use in asymmetric catalysis after appropriate derivatization .
  • Peptide Mimetics: Incorporate into peptidomimetic backbones via amide bond formation, with halogens enabling further bioconjugation (e.g., click chemistry) .

Data Contradictions: How to resolve discrepancies in reported melting points or spectral data for halogenated benzylamines?

Methodological Answer:

  • Reproduce Synthesis: Follow literature protocols exactly, noting solvent purity and heating/cooling rates (melting points vary with crystallization conditions) .
  • Differential Scanning Calorimetry (DSC): Accurately determine melting points and phase transitions.
  • Cross-Validate Spectra: Compare NMR/HRMS with databases (e.g., PubChem) or synthesized analogs (e.g., 5-Bromo-4-fluoro-2-iodoaniline ).

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